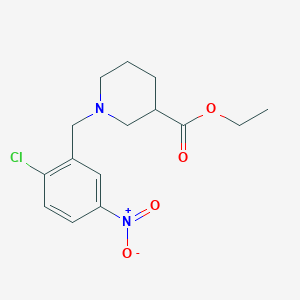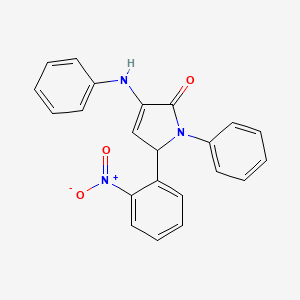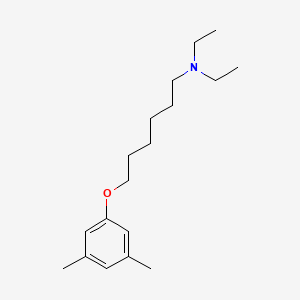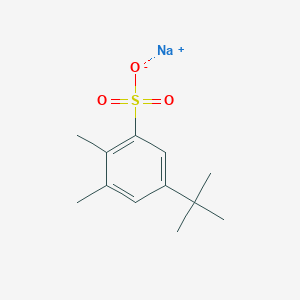
2-acetyl-3-methyl-N-(4-methylphenyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-acetyl-3-methyl-N-(4-methylphenyl)butanamide, also known as AM-2201, is a synthetic cannabinoid that has gained popularity as a recreational drug. It is a potent agonist of the cannabinoid receptors, which are responsible for the psychoactive effects of marijuana. Despite its illicit use, AM-2201 has also been the subject of scientific research due to its potential therapeutic applications.
Mecanismo De Acción
2-acetyl-3-methyl-N-(4-methylphenyl)butanamide acts as a potent agonist of the cannabinoid receptors, specifically CB1 and CB2. These receptors are found throughout the body and are responsible for a wide range of physiological processes, including pain perception, inflammation, and mood regulation. When this compound binds to these receptors, it activates them, leading to the psychoactive effects associated with marijuana use.
Biochemical and Physiological Effects:
This compound has a wide range of biochemical and physiological effects due to its interaction with the cannabinoid receptors. It has been shown to have analgesic and anti-inflammatory effects, as well as anticonvulsant and anxiolytic effects. It can also cause changes in heart rate and blood pressure, as well as impairments in memory and cognition.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-acetyl-3-methyl-N-(4-methylphenyl)butanamide has several advantages for use in lab experiments. It is a potent agonist of the cannabinoid receptors, making it a useful tool for studying the physiological and biochemical effects of these receptors. However, its illicit status and potential for abuse make it difficult to obtain and use in lab experiments. Additionally, its psychoactive effects can make it difficult to interpret the results of experiments involving this compound.
Direcciones Futuras
Despite its potential therapeutic applications, the illicit status of 2-acetyl-3-methyl-N-(4-methylphenyl)butanamide has limited its use in scientific research. However, there is still much to be learned about the cannabinoid receptors and their role in physiological processes. Future research could focus on developing safer and more effective synthetic cannabinoids for use in therapeutic applications. Additionally, research could focus on developing new methods for synthesizing this compound and other synthetic cannabinoids, making them more accessible for scientific research.
Métodos De Síntesis
The synthesis of 2-acetyl-3-methyl-N-(4-methylphenyl)butanamide involves the reaction of 3-methylbutanoic anhydride with 4-methylphenylacetonitrile in the presence of a Lewis acid catalyst. The resulting product is then acetylated with acetic anhydride to yield this compound. The synthesis of this compound is complex and requires specialized equipment and expertise, making it difficult to produce on a large scale.
Aplicaciones Científicas De Investigación
2-acetyl-3-methyl-N-(4-methylphenyl)butanamide has been the subject of scientific research due to its potential therapeutic applications. Studies have shown that it has analgesic and anti-inflammatory effects, making it a potential treatment for chronic pain and inflammation. It has also been shown to have neuroprotective effects, which could make it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
2-acetyl-3-methyl-N-(4-methylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-9(2)13(11(4)16)14(17)15-12-7-5-10(3)6-8-12/h5-9,13H,1-4H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAURRZCGULMSQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(C(C)C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-chloro-2-[3-(4-methoxyphenoxy)propoxy]benzene](/img/structure/B4934734.png)

![ethyl 4-(5-{2-[(3,4-dimethoxyphenyl)sulfonyl]carbonohydrazonoyl}-2-furyl)benzoate](/img/structure/B4934736.png)

![1-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-2,5-pyrrolidinedione](/img/structure/B4934743.png)
![4-(5-methyl-1H-1,2,3-triazol-1-yl)-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B4934752.png)
![1-[6-(4-fluorophenoxy)hexyl]pyrrolidine](/img/structure/B4934755.png)

![N-({[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-ethoxybenzamide](/img/structure/B4934771.png)
![2-methoxy-4-[5-(4-morpholinyl)-1,3-pentadiyn-1-yl]phenol hydrochloride](/img/structure/B4934789.png)

![2-ethyl-7-(3-methoxyphenyl)-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4934794.png)

